Cas no 855-97-0 (5,7,3',4'-Tetramethoxyflavone)

5,7,3', 4'-tetramethoxyflavone is a polymethoxyflavone isolated from M. exotica, which has a variety of biological activities, including antifungal \ antimalarial \ antimycobacterial and anti-inflammatory activities.5,7,3', 4'-tetramethoxyflavone can target β- Catenin plays a protective role in cartilage
5,7,3',4'-Tetramethoxyflavone structure
5,7,3',4'-Tetramethoxyflavone structure
5,7,3',4'-Tetramethoxyflavone
855-97-0
C19H18O6
342.342626094818
MFCD00017558
83139
631170

5,7,3',4'-Tetramethoxyflavone Properties

Names and Identifiers

    • 3',4',5,7-tetramethoxyflavone
    • 5,7,3',4'-TETRAMETHOXYFLAVONE
    • LUTEOLIN TETRAMETHYL ETHER
    • 5,7,3’,4’-tetramethylluteolin
    • Luteolinetetramethylether
    • LUTEOLIN TETRAMETHYLETHER(RG)
    • Tetramethoxyluteolin
    • Tetramethylluteolin
    • 3,4,5,7-Tetramethoxyflavone
    • 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one
    • 3',4',5,7-Tetramethyl-luteolin
    • 3’,4’,5,7-Tetramethoxyflavone
    • 5,7,3',4'-Tetramethylluteolin
    • 5,7,3'-trimethoxy 4'-hydroxyflavone
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
    • CLXVBVLQKLQNRQ-UHFFFAOYSA-N
    • Luteolin 5,7,3',4'-tetramethyl ether
    • 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-
    • 2-(3,4-Dimethoxy
    • 5,7,3',4'-Tetramethoxyflavone
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one (ACI)
    • Flavone, 3′,4′,5,7-tetramethoxy- (6CI, 7CI, 8CI)
    • 3′,4′,5,7-Tetramethoxyflavone
    • 5,7,3′,4′-Pentamethoxyflavone
    • 5,7,3′,4′-Tetramethoxyflavone
    • Luteolin 5,7,3′,4′-tetramethyl ether
    • Tetramethyl camphoral
    • FT-0614125
    • AS-69763
    • CHEMBL327340
    • LMPK12111074
    • CS-W011898
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one #
    • A841374
    • 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
    • 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-chromen-4-one
    • MFCD00017558
    • E88611
    • DTXSID80234705
    • SCHEMBL1421511
    • Flavone, 3',4',5,7-tetramethoxy
    • SY252783
    • 855-97-0
    • AKOS015851531
    • 3 inverted exclamation mark ,4 inverted exclamation mark ,5,7-Tetramethoxyflavone
    • ?3',4',5,7-TETRAMETHOXYFLAVONE
    • AC-34780
    • HY-N7030
    • 1ST158760
    • Methoxyluteolin
    • 5,7,3',4'-Tetramethoxyflavone5,7,3',4'-tetramethoxyflavone; 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one; Tetramethoxyluteolin
    • 3',4',5,7-Tetramethoxyflavone
    • Luteolin tetramethyl ether
    • 5,7,3',4'-tetramethoxyflavone
    • +Expand
    • MFCD00017558
    • CLXVBVLQKLQNRQ-UHFFFAOYSA-N
    • 1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3
    • O=C1C2C(=CC(=CC=2OC)OC)OC(C2C=C(OC)C(OC)=CC=2)=C1
    • 336320

Computed Properties

  • 342.110338g/mol
  • 0
  • 2.1
  • 0
  • 6
  • 5
  • 342.110338g/mol
  • 342.110338g/mol
  • 63.2Ų
  • 25
  • 504
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0
  • 342.3

Experimental Properties

  • 3.49440
  • 67.13000
  • 1.574
  • 528.8°C at 760 mmHg
  • 195-197°C
  • 0.0±1.4 mmHg at 25°C
  • 233.9°C
  • Not determined
  • Not determined
  • 1.243

5,7,3',4'-Tetramethoxyflavone Security Information

5,7,3',4'-Tetramethoxyflavone Customs Data

  • 2932999099
  • China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,7,3',4'-Tetramethoxyflavone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003IUZ-5mg
2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
855-97-0 98%
5mg
$113.00 2024-04-21
A2B Chem LLC
AB63611-5mg
2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
855-97-0 98%
5mg
$43.00 2024-04-19
Aaron
AR003J3B-20mg
2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
855-97-0
20mg
$121.00
abcr
AB179893-100 mg
3',4',5,7-Tetramethoxyflavone, 97%; .
855-97-0 97%
100mg
€89.10 2023-06-23
Ambeed
A227097-5mg
2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
855-97-0 98%
5mg
$49.0 2024-07-24
ChemFaces
CFN91116-20mg
5,7,3',4'-Tetramethoxyflavone
855-97-0 >=98%
20mg
$30 2023-09-19
ChemScence
CS-W011898-5mg
5,7,3',4'-Tetramethoxyflavone
855-97-0 99.08%
5mg
$70.0 2022-04-26
eNovation Chemicals LLC
D767408-100mg
2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
855-97-0 97%
100mg
$245 2022-06-09
MedChemExpress
HY-N7030-10mM*1mLinDMSO
5,7,3',4'-Tetramethoxyflavone
855-97-0 99.08%
10mM*1mLinDMSO
¥716 2022-05-18
S e l l e c k ZHONG GUO
E2246-5mg
5,7,3',4'-Tetramethoxyflavone
855-97-0
5mg
¥1057.24

5,7,3',4'-Tetramethoxyflavone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetone ;  10 min, rt
Reference
Facile access to sterically hindered aryl ketones via carbonylative cross-coupling: application to the total synthesis of luteolin
O'Keefe, B. Michael; et al, Tetrahedron, 2011, 67(24), 4344-4351

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → reflux; 2 h, reflux
Reference
Regioselective hydroxylation of 2-hydroxychalcones by dimethyldioxirane towards polymethoxylated flavonoids
Chu, Han-Wei; et al, Tetrahedron, 2004, 60(11), 2647-2655

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  45 min, 130 - 140 °C
Reference
An improved synthesis of apigenin and luteolin
Rambabu, A.; et al, Asian Journal of Chemistry, 2016, 28(5), 1139-1143

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 h, 120 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
Reference
Modified syntheses of the dietary flavonoid luteolin
Wang, Qian; et al, Journal of Chemical Research, 2015, 39(9), 550-552

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  20 min, reflux
Reference
New synthesis of 5,7-dimethoxyflavone and 5,7,3',4'-tetramethoxyflavone
Sultana, Rajia; et al, Oriental Journal of Chemistry, 2006, 22(1), 77-82

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  2 h, reflux
Reference
Synthesis of chlorinated flavonoids with anti-inflammatory and pro-apoptotic activities in human neutrophils
Freitas, Marisa; et al, European Journal of Medicinal Chemistry, 2014, 86, 153-164

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ;  rt → 150 °C
1.2 Catalysts: Iodine ;  30 min, 150 °C; 150 °C → rt
1.3 Reagents: Potassium pyrosulfite Solvents: Water ;  rt
Reference
Oxidative Dimerisation of Isoflavones: Synthesis of Kudzuisoflavone A and Related Compounds
Deodhar, Mandar; et al, Australian Journal of Chemistry, 2012, 65(10), 1377-1383

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  12 h, 110 °C
Reference
Anti-melanogenic properties of velutin and its analogs
Jung, Se-Hui ; et al, Molecules, 2021, 26(10),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 h, reflux
Reference
Synthesis, characterization, anti-inflammatory and anti-proliferative activity against MCF-7 cells of O-alkyl and O-acyl flavonoid derivatives
Hoang, T. Kim-Dung; et al, Bioorganic Chemistry, 2015, 63, 45-52

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → reflux; 24 h, reflux
Reference
Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer
Long, Huan; et al, Journal of Medicinal Chemistry, 2021, 64(16), 12089-12108

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (polymer supported) Solvents: Dimethyl sulfoxide ;  90 °C
Reference
Selective and efficient oxidative modifications of flavonoids with 2-iodoxybenzoic acid (IBX)
Barontini, Maurizio; et al, Tetrahedron, 2010, 66(32), 6047-6053

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  1 h, 110 °C
Reference
Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity
Ravishankar, Divyashree; et al, RSC Advances, 2016, 6(69), 64544-64556

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  1 h, 110 °C
Reference
Exploring quercetin and luteolin derivatives as antiangiogenic agents
Ravishankar, Divyashree; et al, European Journal of Medicinal Chemistry, 2015, 97, 259-274

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  12 h, rt
Reference
Structural requirements of flavonoids and related compounds for aldose reductase inhibitory activity
Matsuda, Hisashi; et al, Chemical & Pharmaceutical Bulletin, 2002, 50(6), 788-795

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 5-Nitro-1,10-phenanthroline ,  Palladium trifluoroacetate Solvents: Dimethyl sulfoxide ;  48 h, 100 °C
Reference
A versatile approach to flavones via a one-pot Pd(II)-catalyzed dehydrogenation/oxidative boron-Heck coupling sequence of chromanones
Lee, Jun; et al, Organic & Biomolecular Chemistry, 2016, 14(2), 777-784

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 5-Nitro-1,10-phenanthroline ,  Palladium trifluoroacetate Solvents: Dimethyl sulfoxide ;  100 °C
Reference
Identification and structure activity relationship of novel flavone derivatives that inhibit the production of nitric oxide and PGE2 in LPS-induced RAW 264.7 cells
An, Ji-Young; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2613-2616

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  rt → 100 °C; 22 h, 100 °C
Reference
Flavonoid-based inhibitors of the Phi-class glutathione transferase from black-grass to combat multiple herbicide resistance
Schwarz, Maria; et al, Organic & Biomolecular Chemistry, 2021, 19(42), 9211-9222

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  18 h, reflux
Reference
Divergent Approach to Flavones and Aurones via Dihaloacrylic Acids. Unexpected Dependence on the Halogen Atom
Kraus, George A.; et al, Organic Letters, 2010, 12(22), 5278-5280

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
An environmentally benign synthesis of aurones and flavones from 2'-acetoxychalcones using n-tetrabutylammonium tribromide
Bose, Gopal; et al, Tetrahedron Letters, 2001, 42(50), 8907-8909

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  20 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Pyridine ;  10 min, 100 °C; 100 °C → rt
1.3 Reagents: Acetic acid ;  neutralized, rt
1.4 Reagents: Sulfuric acid Solvents: Acetic acid ;  10 min, 100 °C
Reference
Relationship between structure and antiproliferative activity of polymethoxyflavones towards HL60 cells
Kawaii, Satoru; et al, Anticancer Research, 2012, 32(12), 5239-5244

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Dimethylformamide ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Catalysts: Diethyl N-[(trifluoromethyl)sulfonyl]phosphoramidate Solvents: Methanol
Reference
Mild and efficient organocatalytic method for the synthesis of flavones
Stanek, Filip; et al, Tetrahedron Letters, 2016, 57(34), 3841-3843

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Diphenyl sulfide ,  Potassium carbonate Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dimethyl sulfoxide ,  Water ;  25 °C
Reference
Visible light-induced deoxygenation/cyclization of salicylic acid derivatives and aryl acetylene for the synthesis of flavonoids
Fan, Xiaodong; et al, Chemical Communications (Cambridge, 2022, 58(43), 6348-6351

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0.5 h, 65 °C
1.2 65 °C; 6 h, 65 °C
Reference
Synthesis and biological activity of novel flavonoids galactoconjugates
Lou, Dinghui; et al, Youji Huaxue, 2013, 33(3), 535-541

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Potassium carbonate Solvents: Acetone ;  40 - 45 °C
Reference
Synthesis, in silico and in vitro evaluation of some flavone derivatives for acetylcholinesterase and BACE-1 inhibitory activity
Tran, Thai-Son; et al, Molecules, 2020, 25(18),

Synthetic Circuit 25

Reaction Conditions
Reference
Plants of New Caledonia. Part 105. Bubbialine and bubbialidine, novel alkaloids from extracts of Zygogynum pauciflorum
Ahond, A.; et al, Journal of Natural Products, 1990, 53(4), 875-81

Synthetic Circuit 26

Reaction Conditions
Reference
Chemical constituents of Nephrolepis tuberosa
Banerjee, Jayanta; et al, Journal of the Indian Chemical Society, 1988, 65(12), 881-2

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → reflux; 24 h, reflux
Reference
Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer
Long, Huan; et al, Journal of Medicinal Chemistry, 2021, 64(16), 12089-12108

Synthetic Circuit 28

Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ;  72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
2.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  1 - 3 h, 135 °C; 135 °C → rt
2.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Computer-aided identification, synthesis, and biological evaluation of DNA polymerase η inhibitors for the treatment of cancer
Munafo, Federico; et al, European Journal of Medicinal Chemistry, 2023, 248,

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 0 °C
2.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  12 h, 110 °C
Reference
Anti-melanogenic properties of velutin and its analogs
Jung, Se-Hui ; et al, Molecules, 2021, 26(10),

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  > 1 min, 0 °C
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  reflux
2.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Synthesis of Benzopyran-Fused Flavone Derivatives via Microwave-Assisted Intramolecular C-H Activation
Sipos, Zoltan; et al, Synthesis, 2018, 50(8), 1610-1620

5,7,3',4'-Tetramethoxyflavone Raw materials

5,7,3',4'-Tetramethoxyflavone Preparation Products

5,7,3',4'-Tetramethoxyflavone Suppliers

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